molecular formula C9H8BrFO3 B6287282 2-Bromo-3-ethoxy-6-fluorobenzoic acid CAS No. 2384511-09-3

2-Bromo-3-ethoxy-6-fluorobenzoic acid

Cat. No.: B6287282
CAS No.: 2384511-09-3
M. Wt: 263.06 g/mol
InChI Key: AAISAYCVXYBMLB-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzoic acid core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid typically involves the bromination, fluorination, and ethoxylation of benzoic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2), thiourea, or sodium alkoxides are commonly used.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-3-ethoxy-6-fluorobenzoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can enhance the compound’s solubility and stability. These interactions can modulate the compound’s effects in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the ethoxy group.

    3-Ethoxy-6-fluorobenzoic acid: Similar structure but lacks the bromine atom.

    2-Bromo-3-ethoxybenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-3-ethoxy-6-fluorobenzoic acid is unique due to the presence of all three functional groups (bromine, fluorine, and ethoxy) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-ethoxy-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAISAYCVXYBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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